N-(2-(methylthio)phenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
The compound “N-(2-(methylthio)phenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic ring with a nitrogen atom. It also has a nitrobenzyl group and a methylthio phenyl group attached to it. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyridine ring, followed by the addition of the nitrobenzyl and methylthio phenyl groups. The exact synthesis process would depend on the specific reactions used and the desired configuration of the final product .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro group could make the molecule more polar, while the methylthio group could contribute to its lipophilicity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The nitro group is often involved in redox reactions, while the pyridine ring can participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its reactivity would be influenced by the presence of the nitro and pyridine groups .Scientific Research Applications
Synthesis and Polymorphism
The synthesis and characterization of compounds related to N-(2-(methylthio)phenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide have been extensively studied. For instance, a study by Özdemir et al. (2012) focused on a pyridine-2,6-dicarboxamide derivative, demonstrating its synthesis, characterization, antibacterial activities, and catalytic activity. This compound was crystallized in two polymorphic forms, showcasing the impact of intermolecular hydrogen bonding interactions on conformation and packing differences in polymorphs. The research utilized DFT calculations to analyze hydrogen bond interactions and changes in thermodynamic properties, highlighting the significance of solvent effects on molecular geometry and properties (Özdemir, Dayan, Çetinkaya, & Akgül, 2012).
Antibacterial and Antimicrobial Applications
The antibacterial and antimicrobial properties of related compounds have been explored. Research by Samadhiya, Sharma, Srivastava, & Srivastava (2014) synthesized a series of N-[2-{2-(substitutedphenyl)-4-oxo-5-(substitutedbenzylidene)-1,3-thiazolidine}-iminoethyl]-2-amino-5-nitrothiazole derivatives. These compounds showed significant antibacterial, antifungal, and antitubercular activities against selected bacteria, fungi, and Mycobacterium tuberculosis, illustrating the potential of similar structures for antimicrobial applications (Samadhiya, Sharma, Srivastava, & Srivastava, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-28-18-8-3-2-7-17(18)21-20(25)15-9-10-19(24)22(13-15)12-14-5-4-6-16(11-14)23(26)27/h2-11,13H,12H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXPKVNZFOZMCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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